

Verosudil solvent compatibility for different assays

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

Cat. No.: S546704

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Verosudil Solvent Compatibility & Storage

The table below summarizes the solvent compatibility and storage conditions for Verosudil, based on supplier data [1] [2].

Parameter	Specification / Condition
Molecular Weight	327.40 g/mol [1] [2]
CAS Number	1414854-42-4 [1] [2]
Purity	>99% [1] [2]
Primary Solvent	DMSO [1] [2]
Solubility in DMSO	45 mg/mL (137.45 mM); sonication and warming to 60°C recommended [1] [2]

| **Stock Solution Stability** | -80°C: 6 months -20°C: 1 month [1] || **Powder Storage** | -20°C: 3 years 4°C: 2 years [1] |

Experimental Protocols

Here are detailed methodologies for key experiments involving Verosudil, as cited in the literature.

In Vitro Assay: Actin Stress Fiber Disruption in Trabecular Meshwork Cells

This protocol is used to demonstrate the cellular activity of Verosudil by visualizing its effect on the cytoskeleton [1].

- **Objective:** To assess the dose-dependent disruption of actin stress fibers and focal adhesions by Verosudil in primary trabecular meshwork cells.
- **Materials:**
 - Primary Porcine Trabecular Meshwork (PTM) cells or immortalized Human Trabecular Meshwork (HTM) cells [1].
 - Verosudil stock solution (e.g., 10 mM in DMSO) [1].
 - Cell culture medium and reagents.
 - Phalloidin (for F-actin staining) and antibodies for focal adhesion markers (e.g., vinculin) [1].
 - Fluorescence microscope.
- **Procedure:**
 - Culture PTM or HTM cells on glass coverslips until they reach 60-80% confluence.
 - Prepare treatment medium containing Verosudil at a concentration range of **0.001 μ M to 100 μ M**. Include a vehicle control (DMSO at the same concentration as in treated groups).
 - Replace the cell culture medium with the treatment medium and incubate the cells for **6 hours** [1].
 - After incubation, wash the cells with PBS and fix with 4% paraformaldehyde.
 - Permeabilize the cells, then stain with phalloidin to visualize F-actin and with appropriate antibodies to label focal adhesions.
 - Mount the coverslips and image the cells using a fluorescence microscope.
- **Expected Outcome & Analysis:** Verosudil treatment will cause a dose-dependent reduction in the length and density of actin stress fibers and the number of focal adhesions. The IC50 values for this effect have been reported as **924 nM** in PTM cells and **818 nM** in HTM cells [1]. Quantification can be performed using image analysis software.

In Vivo Protocol: Ocular Hypotensive Effect in Mice

This protocol outlines the application of Verosudil in an animal model of ocular hypertension [1].

- **Objective:** To evaluate the efficacy of Verosudil in lowering intraocular pressure (IOP) in a steroid-induced ocular hypertensive (SIOH) mouse model.
- **Materials:**
 - C57BL/6 mice (e.g., 6 weeks old) [1].
 - Dexamethasone (to induce ocular hypertension).
 - Verosudil formulation for topical administration.
 - Tonometer for IOP measurement.
- **Procedure:**
 - Induce ocular hypertension by treating mice with Dexamethasone for a specified period (e.g., several weeks) prior to Verosudil administration.
 - Formulate Verosudil as an eye drop solution. The cited study used a **10 µL** dose per eye [1].
 - Administer the Verosudil eye drops **twice daily** to the experimental mice.
 - Continue the treatment for a sustained period, such as **five weeks** [1].
 - Monitor IOP regularly throughout the study using a tonometer.
 - Upon conclusion, analyze the trabecular meshwork tissue for changes in the effective filtration area and extracellular matrix accumulation [1].
- **Expected Outcome:** Verosudil treatment is expected to significantly reduce elevated IOP, increase the trabecular meshwork effective filtration area, and reduce pathological extracellular matrix deposition [1].

Preparation of In Vivo Dosing Formulations

For animal studies, Verosudil needs to be formulated from the DMSO stock into a solution suitable for administration. Below are two validated in vivo formulations [1].

Formulation Component	Protocol 1	Protocol 2
DMSO	10%	10%
PEG 300	40%	-
Tween 80	5%	-
Saline	45%	-

Formulation Component	Protocol 1	Protocol 2
SBE- β -CD (in Saline)	-	90%
Final Concentration	1 mg/mL (3.05 mM)	1 mg/mL (3.05 mM)
Preparation Notes	Add solvents sequentially, clarifying before each addition. Sonication and/or heating may be necessary [1].	Add stock solution directly to SBE- β -CD in Saline solution [1].

Frequently Asked Questions (FAQs)

Q1: What is the highest concentration of DMSO tolerated by cells in the in vitro assays described?

While the specific maximum DMSO tolerance for the trabecular meshwork cells is not provided, the published assay used a Verosudil concentration range up to 100 μ M, diluted from a 10 mM DMSO stock [1]. This means the highest DMSO concentration the cells were exposed to was 1% (v/v). It is considered a best practice to perform a vehicle control experiment with your specific cell line to determine the maximum non-toxic DMSO concentration.

Q2: Does Verosudil show selectivity for ROCK1 or ROCK2? No. Verosudil is characterized as a potent but non-selective ROCK inhibitor. It has equal inhibitory activity against both ROCK1 and ROCK2, with a reported K_i value of 2 nM for each isoform [1] [2].

Q3: My experimental results show poor solubility or precipitation in the in vivo formulation. What should I do? The supplier recommends sonication and warming to 60°C to achieve full dissolution when preparing the stock solution in DMSO [1] [2]. For the final in vivo formulation, ensure that you add all solvents sequentially and mix thoroughly until the solution is clear before proceeding to the next step. If precipitation persists, consider using the alternative formulation (e.g., switch between the PEG300/Tween and SBE- β -CD methods) [1].

Experimental Workflow & Troubleshooting

The following diagram outlines the key decision points and steps for setting up an experiment with Verosudil, incorporating common troubleshooting advice.

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References

1. Verosudil (AR-12286) | ROCK Inhibitor [[medchemexpress.com](https://www.medchemexpress.com)]
2. Verosudil | ROCK [[targetmol.com](https://www.targetmol.com)]

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